An In-depth Technical Guide to 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] This guide provides a comprehensive technical overview of the N-acetylated piperidine derivative, 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone. While specific literature on this exact molecule is sparse, this document consolidates information on its fundamental properties, proposes a detailed and scientifically grounded synthetic protocol based on established chemical principles, outlines a robust characterization workflow, and explores its potential applications in drug discovery by drawing parallels with structurally related compounds.
Compound Profile: Chemical Structure and Physicochemical Properties
1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a bifunctional molecule featuring a central piperidine ring. The nitrogen at position 1 is acetylated, forming a tertiary amide. Position 4 of the piperidine ring is substituted with a secondary amine that bears a 2-hydroxyethyl group. This combination of functional groups—a tertiary amide, a secondary amine, and a primary alcohol—imparts specific physicochemical properties relevant to its potential as a drug candidate or a key intermediate.
Chemical Structure Diagram
Caption: 2D Chemical Structure of 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone.
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | 1-[4-[(2-hydroxyethyl)amino]piperidin-1-yl]ethanone | N/A |
| CAS Number | 1152876-71-5 | N/A |
| Molecular Formula | C₉H₁₈N₂O₂ | N/A |
| Molecular Weight | 186.25 g/mol | N/A |
| Canonical SMILES | CC(=O)N1CCC(CC1)NCCO | N/A |
| Topological Polar Surface Area | 52.6 Ų | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 3 | N/A |
| Rotatable Bonds | 3 | N/A |
Synthesis Methodology: A Protocol for Reductive Amination
The most logical and efficient synthetic route to 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is via a one-pot reductive amination reaction. This method involves the condensation of a ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.[2]
Synthetic Scheme
Caption: Proposed synthetic workflow via reductive amination.
Rationale for Experimental Choices
-
Starting Materials: 1-Acetyl-4-piperidone and ethanolamine are commercially available and serve as the direct precursors for the two main fragments of the target molecule.
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent. It is a mild and selective hydride donor that is particularly effective for reductive aminations.[3] Its key advantage is the ability to reduce the iminium ion intermediate much faster than the starting ketone, allowing for a one-pot procedure with minimal side-product formation.[4] The reaction can be performed in common aprotic solvents, and it tolerates a wide range of functional groups.[3]
-
Solvent and Catalyst: 1,2-Dichloroethane (DCE) is a common and effective solvent for reactions involving NaBH(OAc)₃.[3] A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate.[4]
Detailed Experimental Protocol
Materials:
-
1-Acetyl-4-piperidone
-
Ethanolamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetyl-4-piperidone (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1-0.2 M concentration).
-
Addition of Amine and Catalyst: Add ethanolamine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine/iminium ion intermediate.
-
Reduction: In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring mixture. The addition may cause some effervescence. Allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine or methanol to improve the elution of the polar amine product.
Structural Verification and Characterization
A self-validating system of analytical techniques is essential to confirm the identity and purity of the synthesized 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone.
Expected Spectroscopic Data
| Technique | Functional Group | Expected Chemical Shift / Frequency / m/z |
| ¹H NMR | Acetyl-CH₃ | ~2.1 ppm (singlet) |
| Piperidine ring protons | 1.2-3.6 ppm (complex multiplets) | |
| N-CH₂-CH₂-OH | ~2.7-2.9 ppm and ~3.6-3.8 ppm (triplets) | |
| OH and NH protons | Broad singlets, variable chemical shift | |
| ¹³C NMR | Acetyl-C=O | ~169-171 ppm |
| Acetyl-CH₃ | ~21-22 ppm | |
| Piperidine ring carbons | ~30-60 ppm | |
| N-CH₂-CH₂-OH | ~50-52 ppm and ~60-62 ppm | |
| FTIR | O-H stretch (alcohol) | Broad, ~3300-3400 cm⁻¹ |
| N-H stretch (sec. amine) | Moderate, sharp, ~3300-3350 cm⁻¹ | |
| C-H stretch (aliphatic) | ~2850-2950 cm⁻¹ | |
| C=O stretch (amide) | Strong, ~1630-1650 cm⁻¹ | |
| Mass Spec (ESI+) | [M+H]⁺ (protonated molecule) | m/z 187.14 |
Interpretation Notes:
-
NMR Spectroscopy: The presence of the acetyl group will be clearly indicated by a singlet around 2.1 ppm in the ¹H NMR spectrum.[5] The protons of the piperidine ring will show complex splitting patterns. The two methylene groups of the hydroxyethyl chain are expected to appear as triplets.[6] In ¹³C NMR, the carbonyl of the amide will be a key downfield signal.[7]
-
FTIR Spectroscopy: The infrared spectrum should distinctly show a broad O-H stretch from the alcohol and a sharper N-H stretch from the secondary amine.[8][9] The strong amide C=O stretch will be a prominent feature.
-
Mass Spectrometry: Electrospray ionization in positive mode (ESI+) should readily show the protonated molecular ion [M+H]⁺ at m/z 187.14. Fragmentation patterns would likely involve the loss of water, the acetyl group, or cleavage of the piperidine ring.[10][11]
Potential Applications in Drug Discovery
While there is no specific biological data for 1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone in the public domain, its structural motifs are present in a wide range of pharmacologically active molecules. The piperidine ring is a highly versatile scaffold in medicinal chemistry, known for its presence in drugs targeting the central nervous system, as well as in anticancer, antimicrobial, and anti-inflammatory agents.[12][13]
Structural Analogs and Their Biological Activities
-
4-Aminopiperidine Derivatives: This class of compounds has been investigated for a multitude of therapeutic applications. For instance, derivatives of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine have been developed as potent and selective inhibitors of Protein Kinase B (Akt), a key target in oncology.[14] Other N-(piperidine-4-yl)benzamide derivatives have shown potential as cell cycle inhibitors in liver cancer cells.[15]
-
N-(2-Hydroxyethyl)amino Moiety: The inclusion of a hydroxyethylamino group can enhance solubility and provide a key hydrogen bonding motif for interaction with biological targets. N-(2-Hydroxyethyl)piperidine itself is used as a building block in the development of kinase inhibitors and GPCR modulators.[16]
-
Potential as CNS Agents: The piperidine core is a classic feature of many CNS-active drugs. The functional groups on the target molecule could be modified to explore activities such as sigma receptor modulation, which is relevant for neurological disorders and cancer.[17]
The combination of the N-acetyl group, the 4-amino substitution, and the hydroxyethyl tail makes this molecule a versatile intermediate. It can be further functionalized at the secondary amine or the hydroxyl group to generate a library of compounds for screening against various biological targets.
Conclusion
1-[4-(2-Hydroxy-ethylamino)-piperidin-1-yl]-ethanone is a functionalized piperidine derivative with potential as a building block in pharmaceutical research. This guide has provided a comprehensive overview of its structure and properties, a detailed and reasoned protocol for its synthesis via reductive amination, and a framework for its analytical characterization. By examining the biological activities of structurally related compounds, we can infer that this molecule and its future derivatives hold promise for the development of novel therapeutics, particularly in the areas of oncology and central nervous system disorders. The methodologies and insights presented herein are intended to empower researchers in their efforts to explore the chemical space around this versatile scaffold.
References
- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and biological activities.
- BenchChem. (2025).
- Winter, A. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com.
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry.
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry and Biochemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Watson, J. T., & Sparkman, O. D. (2007).
- BenchChem. (2025).
- LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments.
- ACS Omega. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Royal Society of Chemistry. (n.d.).
- ChemContract. (2026). N-(2-Hydroxyethyl)piperidine (CAS 3040-44-6).
- University of Chile. (n.d.). Piperidine-based drug discovery.
- ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
- Myers, A. (n.d.).
- Heliyon. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Cell Press.
- ChemicalBook. (n.d.). 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum.
- ChemicalBook. (n.d.). 2-(2-Aminoethylamino)ethanol(111-41-1) 13C NMR spectrum.
- ChemicalBook. (n.d.). 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum.
- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
- Molecules. (2023).
- PMC. (n.d.). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis.
- BenchChem. (2025).
- PMC. (2024). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. PubMed Central.
- ChemMedChem. (2022).
- SciELO. (n.d.). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Scientific Electronic Library Online.
- International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.
- Cayman Chemical. (n.d.). Tips for Interpreting GC MS Fragmentation of Unknown Substituted Fentanyls. Cayman Chemical.
- ResearchGate. (n.d.). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt).
- TCI Chemicals. (2024). TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.
- Scilit. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- ScholarWorks. (n.d.). Density Functional Theory (DFT) Study on Selective Reductive Amination of Sodium Triacetoxyborohydride (STAB) with Respect to Imines over Aldehydes and Ketones.
- PubMed. (2015). Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. PubMed.
- NIST. (n.d.). Piperidine. NIST WebBook.
- University of Wisconsin-Madison. (n.d.).
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 6. 2-(Ethylamino)ethanol(110-73-6) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. benchchem.com [benchchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ijnrd.org [ijnrd.org]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Novel N-(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chem-contract.com [chem-contract.com]
- 17. d-nb.info [d-nb.info]
